molecular formula C10H18S2 B14721067 1,5-Dithiaspiro[5.6]dodecane CAS No. 15077-18-6

1,5-Dithiaspiro[5.6]dodecane

Katalognummer: B14721067
CAS-Nummer: 15077-18-6
Molekulargewicht: 202.4 g/mol
InChI-Schlüssel: YWFVEPPOHJLDGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dithiaspiro[5.6]dodecane is a heterocyclic compound with the molecular formula C10H18S2. It features a spiro structure, which means that two rings are connected through a single atom. In this case, the compound contains sulfur atoms, making it a dithia compound. This unique structure imparts specific chemical properties and reactivity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dithiaspiro[5.6]dodecane typically involves the formation of the spiro structure through cyclization reactions. One common method is the radical cyclization process, where a precursor molecule undergoes a series of reactions to form the spiro compound. This can involve hydrogen atom transfer (HAT) and radical cyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dithiaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original dithia compound.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution Reactions: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original dithia compound.

    Substitution: Compounds with different functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

1,5-Dithiaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of spiro compounds and their reactivity.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with sulfur-containing compounds.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific biological pathways.

    Industry: Used in the development of new materials and chemical processes, particularly those involving sulfur chemistry.

Wirkmechanismus

The mechanism of action of 1,5-Dithiaspiro[5.6]dodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can include the formation of sulfur-sulfur bonds or the coordination with metal ions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dithiane: Another sulfur-containing spiro compound with different ring sizes.

    1,3-Dioxane: A similar spiro compound but with oxygen atoms instead of sulfur.

    1,3-Oxathiane: Contains both oxygen and sulfur atoms in the spiro structure.

Uniqueness

1,5-Dithiaspiro[5.6]dodecane is unique due to its specific ring size and the presence of two sulfur atoms. This gives it distinct chemical properties and reactivity compared to other spiro compounds. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

15077-18-6

Molekularformel

C10H18S2

Molekulargewicht

202.4 g/mol

IUPAC-Name

1,5-dithiaspiro[5.6]dodecane

InChI

InChI=1S/C10H18S2/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h1-9H2

InChI-Schlüssel

YWFVEPPOHJLDGN-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(CC1)SCCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.